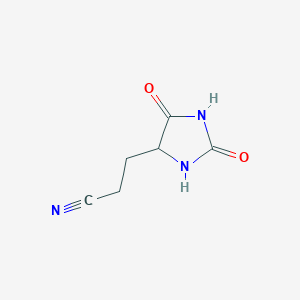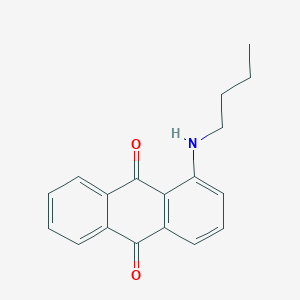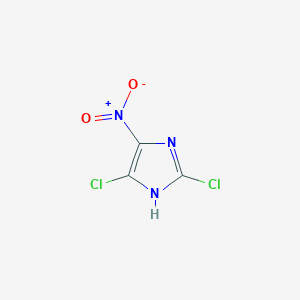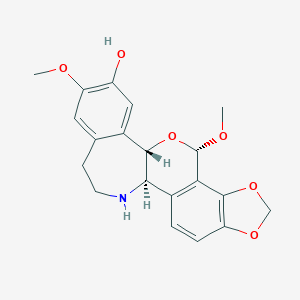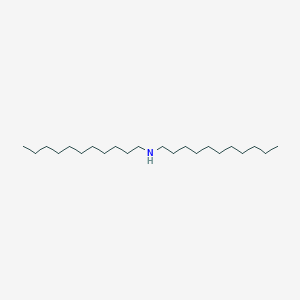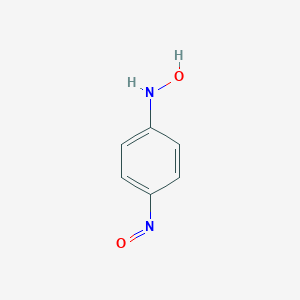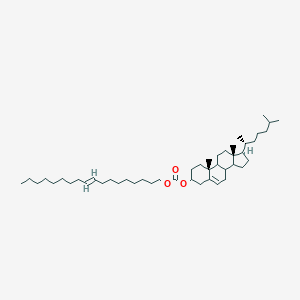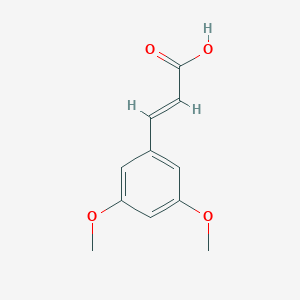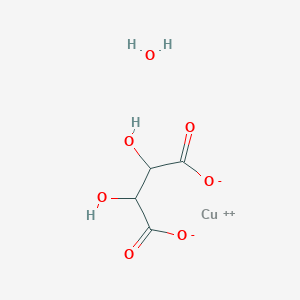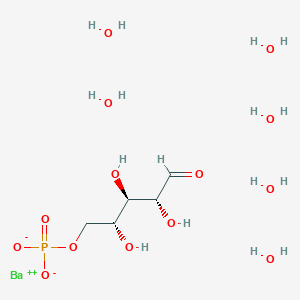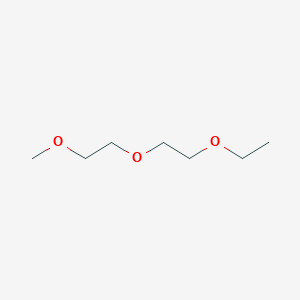![molecular formula C17H14N2O4S B092371 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid CAS No. 18524-46-4](/img/structure/B92371.png)
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid, also known as Sudan IV, is a synthetic dye that is widely used in scientific research. It is a member of the azo dye family, which is characterized by the presence of an azo group (-N=N-) that links two aromatic rings. Sudan IV has a deep red color and is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mécanisme D'action
The mechanism of action of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is based on its ability to bind to nonpolar molecules such as lipids. The dye has a hydrophobic tail that interacts with the hydrophobic tails of the lipids, while the hydrophilic head interacts with the aqueous environment. This results in the formation of a stable complex that can be visualized by microscopy or spectroscopy.
Effets Biochimiques Et Physiologiques
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is not known to have any significant biochemical or physiological effects on living organisms. However, it should be noted that the dye is not biocompatible and can be toxic if ingested or inhaled. Therefore, appropriate safety precautions should be taken when handling 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is its high specificity for neutral lipids. This makes it a valuable tool for researchers studying lipid metabolism and storage in cells and tissues. In addition, 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is relatively easy to use and can be applied to a variety of sample types.
However, there are also some limitations to the use of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV. For example, the dye is not suitable for staining polar lipids such as phospholipids and sphingolipids. In addition, 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is not very sensitive and may not detect low levels of lipids in some samples. Finally, the dye is not compatible with aqueous solutions and requires the use of organic solvents, which can be hazardous and require special handling.
Orientations Futures
There are several future directions for research involving 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV. One possibility is to develop new dyes with improved specificity and sensitivity for different types of lipids. Another area of interest is the use of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV in combination with other techniques such as mass spectrometry and fluorescence microscopy to obtain more detailed information about lipid metabolism and function. Finally, there is a need for further studies on the safety and toxicity of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV, particularly in the context of environmental and occupational exposure.
Méthodes De Synthèse
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV can be synthesized by diazotizing 2-amino-1-naphthol and coupling it with m-toluenesulfonic acid. The reaction proceeds in an acidic medium and requires careful temperature control. The yield of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is typically high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV has a wide range of applications in scientific research. One of its main uses is as a stain for lipids in histology and cytology. 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is particularly useful for staining neutral lipids such as triglycerides, which are abundant in adipose tissue. The dye binds to the lipid droplets and gives them a red color, allowing them to be visualized under a microscope.
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is also used in biochemistry to study the binding of proteins and other biomolecules to lipid membranes. The dye can be incorporated into liposomes, which are artificial vesicles made of lipid bilayers. By monitoring the fluorescence of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV, researchers can determine the degree of membrane fusion and the stability of the liposomes.
Propriétés
Numéro CAS |
18524-46-4 |
|---|---|
Nom du produit |
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid |
Formule moléculaire |
C17H14N2O4S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20/h2-10,20H,1H3,(H,21,22,23) |
Clé InChI |
FEACTMUAXQJDBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
Autres numéros CAS |
18524-46-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




